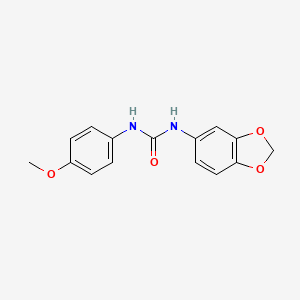

N-1,3-benzodioxol-5-yl-N'-(4-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-1,3-benzodioxol-5-yl-N’-(4-methoxyphenyl)urea” is a urea derivative containing a benzodioxol group and a methoxyphenyl group . Urea derivatives have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have a molecular weight around 290-310 .Applications De Recherche Scientifique

Enzyme Inhibition and Anticancer Investigations

Research on urea derivatives, including N-1,3-benzodioxol-5-yl-N'-(4-methoxyphenyl)urea, has shown promise in enzyme inhibition and anticancer activities. One study synthesized several urea derivatives to investigate their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, alongside observing their impact on a prostate cancer cell line. The findings revealed varying degrees of enzyme inhibition and anticancer activities, highlighting the potential of these compounds in therapeutic applications (Mustafa, Perveen, & Khan, 2014).

ROCK Inhibitors for Cancer Therapy

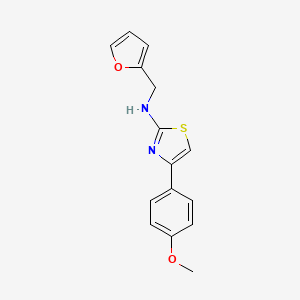

Another area of research involving similar compounds focuses on the inhibition of Rho-associated protein kinases (ROCK1 and 2), which are crucial for cell motility and tumor progression. Studies on pyridylthiazole-based ureas have identified potent ROCK inhibitors, indicating significant potential in cancer therapy by modulating cell movement and growth (Pireddu et al., 2012).

Metal Complex Formation and DNA Interaction

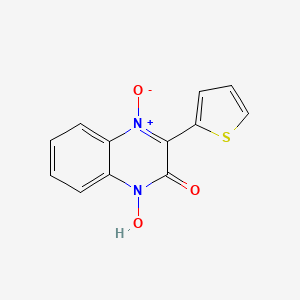

Research into N-hydroxyamide-containing heterocycles, related to N-1,3-benzodioxol-5-yl-N'-(4-methoxyphenyl)urea, has explored their ability to form complexes with metals like iron(III) and their interaction with DNA. These studies provide insights into the structural and functional roles these compounds can play in biological systems, potentially leading to applications in biochemistry and molecular biology (Ohkanda et al., 1993).

Antimicrobial and Antioxidant Properties

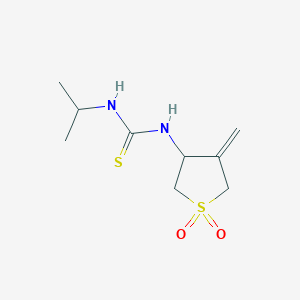

Urea and thiourea derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, showing effectiveness against various microorganisms and free radicals. These properties make them candidates for developing new antimicrobial and antioxidant agents (Perković et al., 2016).

Nonlinear Optical Properties

The study of urea derivatives extends into the field of materials science, where their nonlinear optical properties are of interest for applications in photonics and optoelectronics. Investigations into these properties can lead to the development of new materials for optical devices (Maidur et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-19-12-5-2-10(3-6-12)16-15(18)17-11-4-7-13-14(8-11)21-9-20-13/h2-8H,9H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGMRUSBBHWWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)